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molecular formula C17H21NO2 B8399708 1-Cyano-2-(1-ethyl-propyl)-cyclopropanecarboxylic acid benzyl ester

1-Cyano-2-(1-ethyl-propyl)-cyclopropanecarboxylic acid benzyl ester

Cat. No. B8399708
M. Wt: 271.35 g/mol
InChI Key: SRJMSACIILKXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030267B2

Procedure details

To a solution of 1-cyano-2-(1-ethyl-propyl)-cyclopropanecarboxylic acid benzyl ester (1.76 g, 6.5 mmol) in 25 mL THF was added 20% Pd/C (0.2 g). The mixture was hydrogenated in a Parr shaker at 48 psi for 3 hours. 1H NMR analysis indicated the benzyl ester had been completely cleaved. The mixture was filtered and concentrated hydrochloric acid (2 g) was added along with PtO2 (0.42 g) and the mixture was hydrogenated for an additional 16 hours until the nitrile was reduced. The mixture was filtered and concentrated. Flash chromatography of the residue on silica gel (0.25:1.25:3.5 conc. NH4OH (aq):MeOH:CH2Cl2), followed by ion-exchange chromatography on a DOWEX-50WX8-100 resin provided 0.13 g (11%) of 1-aminomethyl-2-(1-ethyl-propyl)-cyclopropanecarboxylic acid as a colorless solid, mp 255–257° C.: 1H NMR (D2O) δ 3.53 (d, J=13.2 Hz, 1H), 2.50 (d, J=13.2 Hz, 1H), 1.30 (m, 3H), 1.08–1.23 (m, 4H), 0.74 (t, J=7.6 Hz, 3H), 0.65 (t, J=7.6 Hz, 3H), 0.54 (m, 1H). LRMS: m/z 184.1 (M−1). Anal. Calcd for C10H19NO2: C, 64.83; H, 10.34; N, 7.56. Found: C, 64.84; H, 10.69; N, 7.44.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1([C:19]#[N:20])[CH2:13][CH:12]1[CH:14]([CH2:17][CH3:18])[CH2:15][CH3:16])=[O:10])C1C=CC=CC=1>C1COCC1.[Pd]>[NH2:20][CH2:19][C:11]1([C:9]([OH:10])=[O:8])[CH2:13][CH:12]1[CH:14]([CH2:15][CH3:16])[CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1(C(C1)C(CC)CC)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (2 g) was added along with PtO2 (0.42 g)
WAIT
Type
WAIT
Details
the mixture was hydrogenated for an additional 16 hours until the nitrile
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC1(C(C1)C(CC)CC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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